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4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one

Cat. No.: B2370703
CAS No.: 6712-83-0
M. Wt: 140.138
InChI Key: OMRNRHKURDNAJA-UHFFFAOYSA-N
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Description

Contextualization within Complex Tricyclic Lactone Chemistry

Lactones, particularly those integrated into polycyclic systems, are significant motifs in a vast number of biologically active natural products. researchgate.net The tricyclic nature of 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one places it within a class of compounds that are often challenging to synthesize due to their inherent ring strain and defined stereochemistry. The fusion of the lactone ring with two other rings creates a conformationally restricted structure, which can be advantageous in the design of molecules with specific biological targets. The study of such complex lactones is crucial for the development of new synthetic methodologies and for understanding the structure-activity relationships of related natural products.

Significance of Bridged and Polycyclic Oxygen-Containing Frameworks in Organic Synthesis

Bridged and polycyclic frameworks containing oxygen are prevalent in a wide array of natural products, many of which exhibit significant biological activities. researchgate.net These oxygenated skeletons are key features in compounds ranging from antibiotics to antitumor agents. The rigid nature of these frameworks provides a well-defined three-dimensional architecture, which is often essential for molecular recognition and biological function. Consequently, the development of synthetic routes to these complex structures is a major focus in organic synthesis. Molecules like this compound serve as important building blocks or model systems for the synthesis of more complex, biologically active molecules containing similar structural motifs.

Current Research Perspectives on this compound and Related Structures

Current research on this compound and its derivatives primarily focuses on its utility as a versatile synthetic intermediate. Its rigid, chiral scaffold makes it a valuable starting material for the synthesis of other complex molecules, including nucleoside analogues and polymers.

One area of investigation involves the use of derivatives of this tricyclic system in the synthesis of novel carbocyclic nucleosides. For instance, a derivative of this compound has been utilized to prepare carbocyclic nucleoside analogues that were subsequently tested for antiviral activity against Coxsackie virus. researchgate.net

In the field of materials science, methacrylates derived from this compound have been incorporated into the synthesis of polymers used in resist compositions for photolithography. google.com The inclusion of this bulky, rigid tricyclic unit into the polymer structure can influence the physical properties of the resulting material, such as its thermal stability and etch resistance, which are critical for its performance in the fabrication of microelectronics.

While the direct biological activities of this compound are not extensively documented in primary scientific literature, the broader class of tricyclic lactones has been investigated for potential therapeutic applications. For example, various natural and synthetic lactones have been studied for their antitumor activities. researchgate.net This suggests that derivatives of this compound could be of interest in medicinal chemistry for the development of new therapeutic agents.

The synthesis of this tricyclic lactone system has also been a subject of research, with a key synthesis being reported by Ogawa et al. in 1985. elsevierpure.comrsc.org In this work, the absolute configuration of a bromo-derivative, (3S)-(+)-2-exo-bromo-4,8-dioxatricyclo[4.2.1.0,3,7]nonan-5-one, was determined by X-ray crystallography. This compound was synthesized from (±)-7-endo-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid via a bromolactonization reaction. elsevierpure.comrsc.org This well-characterized chiral intermediate holds potential for the enantioselective synthesis of various complex molecules.

Below is a data table summarizing the key synthetic steps for a derivative of this compound as reported by Ogawa et al. (1985).

StepReactant(s)Reagent(s) and ConditionsProductYield
1(±)-7-endo-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid(R)-(+)-α-MethylbenzylamineDiastereomeric salts-
2Diastereomeric saltFractional crystallization(-)-7-endo-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid salt-
3(-)-7-endo-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid saltDilute HCl(-)-7-endo-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid-
4(-)-7-endo-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acidAqueous NaHCO₃, Bromine(3S)-(+)-2-exo-bromo-4,8-dioxatricyclo[4.2.1.0,3,7]nonan-5-one70%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3 B2370703 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one CAS No. 6712-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-7-4-1-3-2-5(10-7)6(4)9-3/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRNRHKURDNAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C(C1C(=O)O3)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,8 Dioxatricyclo 4.2.1.0,3,7 Nonan 5 One and Analogues

Total Synthesis Approaches and Strategies

The synthesis of 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one and its derivatives often commences from readily available bicyclic precursors. These starting materials undergo a series of chemical transformations designed to introduce the necessary functional groups and stereochemistry for the crucial ring-closing steps.

Precursor Selection and Chemical Transformations

A common starting point for the synthesis of the target molecule is 8-oxabicyclo[3.2.1]oct-6-en-3-one. This precursor can be subjected to various transformations to prepare it for the construction of the third ring. One approach involves the synthesis of tricyclic epoxy alcohols from this bicyclic ketone. These functionalized epoxy alcohols are versatile intermediates that can be further manipulated to form the desired oxetane (B1205548) ring.

Another strategy begins with the Diels-Alder reaction to form precursors like (1R,2R,3R,4S)-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dimethanol. researchgate.net This intermediate can then be converted to a carbamate, which subsequently undergoes intramolecular cyclization to yield a derivative of the target tricyclic system. researchgate.netresearchgate.net

Key Bond-Forming Reactions in Tricyclic Lactone Construction

The formation of the characteristic tricyclic lactone core of this compound relies on a variety of powerful bond-forming reactions. These methods are carefully chosen to control the stereochemistry and achieve high yields.

Photochemical [2+2] cycloadditions are a valuable tool for constructing bicyclic lactones, which can serve as precursors to more complex tricyclic systems. researchgate.net For instance, the reaction between cyclopentene-1-one and 1,1-dimethoxyethylene can be used to synthesize a key bicyclic intermediate. researchgate.net This intermediate can then be further elaborated through steps like hydrolysis and Baeyer-Villiger oxidation to form a fused γ-lactone. researchgate.net These photochemical methods offer a concise pathway to bioinspired tricyclic architectures. researchgate.net

Cycloaddition reactions are fundamental in the synthesis of the core structure. A key approach involves a dipolar cycloaddition between a 3-oxidopyrylium salt and a diene, such as furan. This reaction, which can be optimized using microwave irradiation, forms a bicyclic intermediate that is primed for the subsequent formation of the oxetane ring.

The [4+3] cycloaddition of oxyallyl cations to furans is another efficient method for constructing the seven-membered carbocyclic ring system found in related oxabicyclo[3.2.1] ketones. Furthermore, Lewis acid-catalyzed 1,3-dipolar cycloadditions of bicyclobutanes with isatogens have been shown to produce tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes, demonstrating the versatility of cycloaddition strategies in building complex heterocyclic systems. nih.govacs.org The Huisgen 1,3-dipolar cycloaddition is a well-established method for forming five-membered heterocyclic rings and is a cornerstone of this type of synthesis. wikipedia.orgorganic-chemistry.org

Cycloaddition TypeReactantsKey FeaturesYields
Dipolar Cycloaddition3-Oxidopyrylium salt and a diene (e.g., furan)Forms a bicyclic intermediate; can be optimized with microwave irradiation.55-65% for the cycloaddition step.
[4+3] CycloadditionOxyallyl cations and furansEfficiently synthesizes seven-membered carbocycles. Not specified
Photochemical [2+2] CycloadditionCyclopentene-1-one and 1,1-dimethoxyethyleneForms a key bicyclic intermediate for tricyclic lactones. researchgate.netExcellent (85% for hydrolysis step, 64% for oxidation). researchgate.net

The formation of the strained four-membered oxetane ring is a critical step in the synthesis. This is often achieved through an intramolecular SN2 displacement reaction. After the initial cycloaddition, the resulting bicyclic intermediate undergoes this ring closure, typically facilitated by a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The yields for this SN2 closure are generally good, ranging from 70-80%. The kinetics of forming four-membered rings can be slower compared to other ring sizes, often necessitating the use of strong anions and good leaving groups to achieve acceptable yields. acs.org

Another route to the oxetane ring involves the allylic bromination of a bicyclic precursor with N-bromosuccinimide (NBS), followed by dehydrobromination. This sequence leads to a conjugated alkene, which is then epoxidized. Subsequent intramolecular SN2 displacement on the epoxide furnishes the tricyclic structure.

Cascade reactions, which involve a series of intramolecular transformations, offer an elegant and efficient approach to complex molecules. While specific Michael-Michael-Lactonization sequences for this compound are not extensively detailed in the provided context, cascade approaches involving chemo- and biocatalytic steps have been used to synthesize related chiral hydroxy ketones and 1,3-diols. nih.gov These multistep, one-pot processes enhance synthetic efficiency by minimizing purification of intermediates.

Rearrangement-Induced Cyclizations (e.g., Nazarov-like Cyclization with Ring Expansion)

A powerful strategy for the construction of complex cyclic systems involves the use of rearrangement-induced cyclizations. One such method is the Nazarov cyclization, a 4π-electrocyclic ring closure of a pentadienyl cation, which is a well-established method for synthesizing cyclopentenones. wikipedia.org Modern variations of this reaction have expanded its scope to include heteroatoms and the use of cyclopropanes as double bond equivalents, leading to heteroatom- and homo-Nazarov cyclizations. rsc.org

In the context of synthesizing complex polycyclic frameworks, the Nazarov cyclization can be coupled with ring expansion reactions. For instance, a synergistic cascade of a Nazarov-like cyclization and two ring expansions has been developed to construct angular tri-carbocyclic architectures from 1,3-dicycloalkylidenyl ketones. nih.gov This method is notable for its high selectivity, mild reaction conditions, and the ability to generate molecules with quaternary carbon centers. nih.gov The initial Nazarov cyclization is often the rate-determining step in this cascade. researchgate.net

The stereoselectivity of Nazarov cyclizations in bridged bicyclic systems can be influenced by the substrate's geometry. For example, silyl-directed Nazarov cyclizations of bridged bicyclic dienones have shown high diastereoselectivity, typically favoring the formation of products with an exo-disposed cyclopentenone. nih.gov However, the presence of additional unsaturation within the bicyclic system can lead to a reversal of this selectivity, favoring the endo product. nih.gov

This tandem approach of combining a Nazarov-like cyclization with ring expansions provides a modular and efficient route to complex polycyclic structures, including those that could serve as precursors or analogues to this compound. nih.govresearchgate.net

Biocatalytic and Enzymatic Synthetic Routes (e.g., Lipase-Catalyzed Reactions)

Biocatalytic methods offer an environmentally friendly and highly selective alternative for the synthesis of complex molecules. Lipases, in particular, are versatile enzymes that can catalyze a variety of reactions, including the formation of lactones. nih.gov Lipase-catalyzed ring-opening polymerization of lactones of various ring sizes has been extensively studied. nih.gov The efficiency of these reactions is dependent on the lipase source and the structure of the monomer. nih.gov

Lipases can also be employed in the synthesis of chiral precursors for complex molecules. For instance, the enzymatic resolution of racemic alcohols using lipases is a common strategy to obtain enantiomerically pure compounds. mdpi.com This approach has been applied in the synthesis of key fragments of pharmaceuticals, highlighting the utility of biocatalysis in producing stereochemically defined building blocks. mdpi.com

The chemoenzymatic synthesis, which combines chemical and enzymatic steps, is a powerful strategy. For example, a one-pot procedure for the preparation of an enantiopure alcohol, a precursor for the HIV protease inhibitor darunavir, involves an organocatalytic condensation followed by an enzymatic resolution with Lipase PS. mdpi.com Furthermore, lipase-catalyzed kinetic resolution has been utilized in the later stages of synthetic routes to access stereochemically pure intermediates. mdpi.com

While direct biocatalytic synthesis of this compound has not been extensively reported, the principles of lipase-catalyzed lactonization and resolution of chiral intermediates are applicable to the synthesis of its precursors or analogues. nih.govresearchgate.net

One-Pot Synthesis Protocols for Tricyclic Lactone Formation

One-pot synthesis protocols are highly desirable in organic synthesis as they can significantly improve efficiency by reducing the number of purification steps and saving time and resources. Such protocols often involve a cascade of reactions where the product of one step becomes the substrate for the next in the same reaction vessel.

For the formation of complex heterocyclic scaffolds, one-pot multicomponent reactions are particularly powerful. For example, a three-component reaction involving 4-acetylpyridine, malononitrile, and a 1,3-dione can lead to the formation of substituted chromene derivatives in a single step. nih.gov The mechanism of such reactions typically involves a sequence of condensation, Michael addition, and intramolecular cyclization. nih.gov

While a specific one-pot protocol for the direct synthesis of this compound is not detailed in the provided context, the principles of designing one-pot syntheses for complex heterocyclic systems are well-established. Such a protocol for the target molecule could potentially involve a domino reaction sequence that rapidly builds the tricyclic framework from simpler starting materials.

Stereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of complex molecules like this compound is of paramount importance, as the biological activity of such compounds is often highly dependent on their three-dimensional structure.

Strategies for Stereochemical Control in Bridged Systems

The construction of bridged bicyclic and tricyclic systems with precise stereochemical control is a significant challenge in organic synthesis. researchgate.net A number of strategies have been developed to address this challenge. The intramolecular Diels-Alder (IMDA) reaction is a particularly powerful tool for assembling bridged bicyclic rings with predictable regio- and stereoselectivity. acs.orgnih.gov

The use of chiral auxiliaries is a common strategy to induce stereoselectivity. For instance, chiral oxazolidinone auxiliaries attached to the dienophile in Diels-Alder reactions can lead to high levels of diastereoselectivity. acs.org

Another approach involves leveraging the inherent strain and conformational biases of the bridged system to direct the stereochemical outcome of subsequent reactions. For example, in the Nazarov cyclization of bridged bicyclic dienones, the preference for the formation of the exo or endo product can be controlled by the structure of the starting material. nih.gov The well-known preference for electrophilic attack on norbornene derivatives from the exo face is another example of how the geometry of a bridged system can dictate stereoselectivity. nih.gov

Transition metal-catalyzed reactions also offer opportunities for stereochemical control. For instance, highly enantioselective "cut-and-sew" reactions of benzocyclobutenones and cyclobutanones have been developed for the construction of diverse bridged and fused rings. acs.org The stereochemical outcome of these reactions can often be controlled by the choice of chiral ligands. acs.org

Asymmetric Approaches to this compound Scaffolds

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of readily available enantiopure compounds.

In the context of bridged systems, asymmetric variants of the IMDA reaction have been developed using chiral auxiliaries, leading to bridged bicyclic systems with high diastereomeric and enantiomeric purity. acs.orgnih.gov

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient approach. Chiral phosphoric acid (CPA) catalysis has emerged as a powerful tool for a wide range of enantioselective transformations. beilstein-journals.org While its application to the direct synthesis of this compound is not explicitly mentioned, CPA catalysis has been successfully used in the asymmetric synthesis of complex chiral molecules, including those with planar and helical chirality. beilstein-journals.org

The development of metal complexes with chiral cyclopentadienyl (Cpx) ligands has also found widespread application in asymmetric catalysis, enabling the synthesis of biologically relevant scaffolds with high stereocontrol. snnu.edu.cn These catalysts have been used in a variety of reactions, including C-H bond functionalizations, to access enantiomerically pure compounds. snnu.edu.cn

A bioinspired cyclization sequence was instrumental in the first asymmetric total synthesis of (+)-dictyoxetane, which features a complex 2,7-dioxatricyclo[4.2.1.0,3,8]nonane ring system. researchgate.net This approach highlights the power of drawing inspiration from biosynthetic pathways to devise novel and effective asymmetric synthetic strategies. researchgate.net

Reaction Mechanisms and Transformations of 4,8 Dioxatricyclo 4.2.1.0,3,7 Nonan 5 One Systems

Intramolecular Rearrangements and Isomerizations

The strained nature of the 4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one system makes it susceptible to various intramolecular rearrangements and isomerizations, which are often driven by the release of ring strain. Understanding these transformations is crucial for the manipulation and application of this chemical entity.

Valence Tautomerism and Ring-Cleavage Pathways in Related Systems

Valence tautomerism, a constitutional isomerism involving the reorganization of bonding electrons, is a relevant concept when considering the stability and reactivity of strained cyclic systems. A classic example is the equilibrium between benzene (B151609) oxide and oxepin. acs.org Benzene oxide, containing a three-membered epoxide ring fused to a six-membered ring, can undergo an electrocyclic ring-opening to form the seven-membered oxepin. This equilibrium is influenced by substituents on the ring. acs.org This principle of reversible ring-opening and closing can be extrapolated to understand potential pathways for the 4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one system, where the strained oxetane (B1205548) ring could potentially undergo cleavage and re-formation under specific thermal or photochemical conditions.

Ring-cleavage pathways are a dominant feature of the chemistry of related strained oxygen-containing heterocycles. For instance, the photochemical cleavage of oxetanes can proceed via different mechanisms depending on the conditions. In the absence of a catalyst, cleavage often occurs through initial C-O bond scission from the first excited singlet state (S1), leading to the formation of a carbonyl compound and an alkene. academie-sciences.fr In the presence of a sensitizer, the first excited triplet state (T1) can be populated, leading to C-C bond scission. academie-sciences.fr

Cyclization Mechanisms and Regioselectivity

The synthesis of the 4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one core and related structures often relies on strategic cyclization reactions where control of regioselectivity is paramount.

Electrophile-Promoted Nucleophilic Cyclization

Electrophile-promoted nucleophilic cyclization is a powerful strategy for the formation of heterocyclic rings, including oxetanes. In this type of reaction, an electrophile activates a carbon-carbon multiple bond, which is then attacked by an internal nucleophile, such as a hydroxyl group.

For instance, the cyclization of homoallylic alcohols can be promoted by electrophilic halogen sources like iodine. masterorganicchemistry.comnih.gov The reaction of substituted cinnamic alcohols with bis(sym-collidine)bromine(I) hexafluorophosphate (B91526) has been explored for the synthesis of oxetanes. nih.gov Furthermore, silicon-directed electrophilic cyclizations of homoallylic alcohols have been shown to produce oxetanes in good yields. In these reactions, a bromonium cation promotes the cyclization, and the presence of a silyl (B83357) group on the double bond can enhance the efficiency and stereospecificity of the reaction.

Bioinspired Cyclization Sequences (e.g., 4-exo-tet, 5-exo-trig Cyclizations)

Bioinspired synthetic strategies often provide elegant solutions for the construction of complex natural products. The synthesis of (+)-dictyoxetane, a natural product containing a 2,7-dioxatricyclo[4.2.1.03,8]nonane ring system closely related to the title compound, provides a compelling example of a bioinspired cyclization sequence. The key step in the synthesis of the dioxatricyclic framework involves a sequential 4-exo-tet and 5-exo-trig cyclization.

The terminology for these cyclizations follows Baldwin's rules, which predict the relative favorability of ring-closing reactions. A "4-exo-tet" cyclization involves the formation of a four-membered ring via an attack of a nucleophile on a tetrahedral carbon, where the bond being broken is outside the newly formed ring. A "5-exo-trig" cyclization refers to the formation of a five-membered ring through nucleophilic attack on a trigonal center.

In the synthesis of (+)-dictyoxetane, a 4-exo-tet cyclization is employed to construct the strained oxetane ring, followed by a 5-exo-trig cyclization to form the tetrahydrofuran (B95107) ring, thus completing the complex dioxatricyclic core. This strategic sequence highlights the power of applying biosynthetic hypotheses to the design of synthetic routes for complex molecules.

Cyclization TypeDescriptionRelevance to 4,8-Dioxatricyclo[4.2.1.03,7]nonan-5-one Systems
4-exo-tet Formation of a four-membered ring by nucleophilic attack on a tetrahedral carbon, with the leaving group external to the ring.Key step in the formation of the oxetane ring in related natural product synthesis.
5-exo-trig Formation of a five-membered ring by nucleophilic attack on a trigonal carbon, with the breaking bond external to the ring.Used in sequence with 4-exo-tet cyclization to construct the fused ring system.

Nucleophilic and Electrophilic Reactivity Profiles

Nucleophilic Reactivity: The oxygen atoms of the ether and lactone functionalities possess lone pairs of electrons, making them potential nucleophilic sites. These sites can be protonated by Brønsted acids or coordinate to Lewis acids, which can activate the molecule for subsequent reactions, such as ring-opening of the oxetane.

Electrophilic Reactivity: The primary electrophilic sites in the molecule are the carbonyl carbon of the lactone and the carbon atoms of the strained oxetane ring.

Carbonyl Carbon: The carbonyl carbon is susceptible to nucleophilic attack. This is a fundamental reaction of carbonyl compounds and can lead to the opening of the lactone ring. The rate of nucleophilic addition is influenced by electronic and steric factors.

Oxetane Ring: The strained four-membered oxetane ring is prone to ring-opening reactions upon attack by nucleophiles, particularly under acidic conditions which activate the ring by protonating the oxygen atom. nih.gov The moderate ring strain of oxetanes (approximately 106 kJ/mol) makes them susceptible to such reactions. 3,3-Disubstituted oxetanes, however, show increased stability towards external nucleophiles.

The reactivity of the lactone moiety can be compared to other α,β-unsaturated lactones, which are known to be significantly more reactive as Michael acceptors than their acyclic ester counterparts. While the lactone in the title compound is saturated, the ring strain can influence its electrophilicity. The reactivity of the β-lactone ring system is known to be high due to significant ring strain, leading to a propensity for ring-opening.

Carbonyl Group Reactivity and Activation

The carbonyl group in 4,8-Dioxatricyclo[4.2.1.03,7]nonan-5-one is part of a lactone ring. Its reactivity is therefore characteristic of an ester rather than a simple ketone. This functionality is a key site for transformations, including reduction and nucleophilic acyl substitution.

Reduction Reactions: The lactone can be reduced using powerful hydride reagents. Due to the sterically hindered concave face of the molecule, reagents are expected to approach from the more accessible convex face, leading to stereoselective transformations.

Reduction to Diol: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing the lactone functionality. This reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by ring opening of the resulting hemiacetal intermediate and further reduction of the transient aldehyde to a primary alcohol. The final product is a diol, where the original carbonyl oxygen becomes a hydroxyl group and the carbonyl carbon is converted to a hydroxymethyl group.

Partial Reduction: While less common for lactones, the use of milder or sterically hindered reducing agents at low temperatures, such as diisobutylaluminium hydride (DIBAL-H), could potentially achieve partial reduction to the corresponding lactol (a cyclic hemiacetal).

Nucleophilic Acyl Substitution: The electrophilic nature of the carbonyl carbon makes it susceptible to attack by various nucleophiles. These reactions typically result in the opening of the lactone ring.

Hydrolysis: Under basic conditions (saponification), hydroxide (B78521) ions can attack the carbonyl group, leading to a ring-opening reaction that yields a sodium carboxylate with a secondary hydroxyl group elsewhere in the molecule. Subsequent acidification would produce the corresponding hydroxy-carboxylic acid.

Aminolysis/Ammonolysis: Reaction with amines or ammonia (B1221849) can open the lactone ring to form the corresponding hydroxy-amide.

The use of derivatives of this tricyclic lactone as monomers in polymerization reactions for photoresist materials has been documented. google.comgoogle.com For instance, 4,8-dioxatricyclo[4.2.1.03,7]nonan-5-on-2-yl methacrylate (B99206) is synthesized and used in radical polymerization. google.comgoogle.com This indicates that the core lactone structure can be functionalized on the carbon backbone and is stable under the conditions required for subsequent polymerization.

Table 1: Predicted Transformations of the Carbonyl Group
Reagent(s)Reaction TypePredicted Product
1. LiAlH₄ 2. H₃O⁺ReductionTricyclic Diol
1. NaOH(aq) 2. H₃O⁺HydrolysisBicyclic Hydroxy-Carboxylic Acid
R-NH₂AminolysisBicyclic Hydroxy-Amide

Reactivity of Bridged Ether Linkages

The tricyclic system contains two distinct ether bridges: the C1-O8-C5 linkage, which is part of the central bicyclic system, and the C3-O4-C7 linkage, which forms a strained, oxetane-like four-membered ring fused to the structure. Due to significant ring strain, the oxetane-like ether is the more reactive of the two.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the strained ether linkage is susceptible to cleavage. The reaction is initiated by the protonation of the ether oxygen (O4), which activates the ring towards nucleophilic attack.

Mechanism: A nucleophile (e.g., a halide ion from a hydrohalic acid or water) can then attack one of the adjacent electrophilic carbons (C3 or C7). The regioselectivity of this attack is influenced by steric hindrance and the electronic stability of the transition state. This ring-opening event would disrupt the tricyclic system to generate a functionalized bicyclic product. The study of related, complex dioxatricyclic systems, such as in the synthesis of dictyoxetane, highlights the intricate nature of reactions involving strained ether rings. researchgate.net

Reductive Cleavage: While the ether linkages are stable to typical hydride reagents like LiAlH₄, more potent reducing conditions can cleave them.

Dissolving Metal Reduction: Systems like lithium or sodium in liquid ammonia (Birch reduction conditions) or lithium in ethylenediamine (B42938) could potentially effect the reductive cleavage of the strained ether bond. Such reactions are known to open strained cyclic ethers. acs.org This process would also lead to the formation of a bicyclic system containing new hydroxyl functionalities.

The relative stability of the ether linkages under certain conditions, such as those used for free-radical polymerization of methacrylate derivatives, suggests that harsh conditions (e.g., strong acids or powerful reducing systems) are necessary to induce their transformation. google.comgoogle.com

Table 2: Potential Reactions Involving the Bridged Ether Linkages
Reagent(s)Target LinkageReaction TypePredicted Outcome
HBr or HIStrained Ether (O4)Acid-Catalyzed Ring OpeningFormation of a bicyclic halo-alcohol
Li / NH₃(l)Strained Ether (O4)Reductive CleavageFormation of a bicyclic alcohol

Advanced Spectroscopic and Computational Characterization of Complex Tricyclic Lactones

High-Resolution Spectroscopic Methodologies for Structural Elucidation

A combination of spectroscopic techniques is essential to piece together the molecular puzzle of 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one, from its atomic connectivity to the subtle details of its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to assign the chemical shifts and coupling constants of all protons and carbons, thereby establishing the connectivity and stereochemical relationships within the molecule.

Due to the rigid tricyclic system, the proton signals are expected to be well-resolved and exhibit complex splitting patterns due to fixed dihedral angles, which can be analyzed using Karplus-type relationships to estimate torsional angles. Two-dimensional techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would correlate protons with their directly attached and long-range coupled carbon atoms, respectively. Nuclear Overhauser Effect Spectroscopy (NOESY) would provide crucial information about the spatial proximity of protons, helping to confirm the stereochemistry of the ring junctions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H1/H74.5 - 4.875 - 80
H2-endo/H6-endo1.8 - 2.030 - 35
H2-exo/H6-exo2.2 - 2.530 - 35
H34.8 - 5.180 - 85
C5 (Carbonyl)-170 - 175
C91.9 - 2.140 - 45

Note: These are estimated chemical shift ranges based on analogous structures and the influence of adjacent oxygen atoms and the lactone functionality. Actual values may vary.

Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone. The position of this band is sensitive to ring strain; for a five-membered γ-lactone fused within a rigid bicyclic system, this absorption is typically observed at a higher frequency (around 1770-1790 cm⁻¹) compared to a simple acyclic ester. pg.edu.pl Additionally, characteristic C-O stretching vibrations for the ether linkages are expected in the fingerprint region (1000-1300 cm⁻¹).

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about electronic transitions within a molecule. As this compound contains only saturated rings and a lactone carbonyl group, it lacks extended chromophores. Therefore, it is not expected to exhibit significant absorption in the near-UV or visible regions of the electromagnetic spectrum. uobabylon.edu.iq The principal electronic transitions, such as the n → π* transition of the carbonyl group, would occur at shorter wavelengths, typically below 220 nm. masterorganicchemistry.com

Table 2: Expected Infrared Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Lactone C=OStretch1770 - 1790Strong
C-O-C (Ether)Stretch1000 - 1300Strong
C-H (sp³)Stretch2850 - 3000Medium

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₇H₈O₃), the expected exact mass would be precisely determined, confirming its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion is expected to undergo a series of characteristic fragmentation pathways. Common fragmentation patterns for cyclic ethers and lactones include the loss of small neutral molecules such as carbon monoxide (CO) and formaldehyde (B43269) (CH₂O). libretexts.orgnih.gov Alpha-cleavage adjacent to the ether oxygen atoms and retro-Diels-Alder reactions are also plausible fragmentation routes for this tricyclic system. Analysis of these fragmentation pathways helps to corroborate the proposed structure.

A plausible primary fragmentation would be the loss of a CO molecule from the lactone moiety, followed by further rearrangements and cleavages of the remaining dioxatricyclic framework.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the solid-state structure, including absolute stereochemistry, bond lengths, and bond angles.

The crystal structure of the bromo-derivative reveals a highly strained and rigid molecule. The [4.2.1.0,3,7]nonane skeleton enforces specific conformations on the fused five- and six-membered rings. The bond lengths and angles within the lactone and ether functionalities are consistent with those of other cyclic esters and ethers, with slight distortions due to the ring strain. The determination of the absolute configuration of the bromo-derivative allows for the confident assignment of the stereochemistry of related chiral compounds derived from it. The solid-state packing is influenced by intermolecular interactions, which can be analyzed to understand the crystal lattice forces.

Computational Chemistry in Elucidating Molecular Properties and Reactivity

Computational chemistry serves as a powerful predictive tool to complement experimental data, offering insights into the electronic structure, molecular properties, and reactivity of molecules that can be challenging to probe experimentally.

Quantum Chemical Calculations (e.g., HOMO-LUMO Analysis, Electronic Density Distribution)

Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, can be employed to model the geometry and electronic properties of this compound. dergipark.org.trirjweb.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis: The energies and spatial distributions of the frontier molecular orbitals, HOMO and LUMO, are crucial for understanding a molecule's reactivity. nih.gov For this compound, the HOMO is expected to be localized on the oxygen atoms, particularly the ether oxygens, which possess lone pairs of electrons. The LUMO is anticipated to be centered on the carbonyl group of the lactone, specifically the π* antibonding orbital. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Electronic Density Distribution and Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution within the molecule. For this tricyclic lactone, the MEP would show a region of high electron density (negative potential), colored in red, around the carbonyl oxygen, making it a likely site for electrophilic attack. Conversely, regions of lower electron density (positive potential), colored in blue, would be expected around the hydrogen atoms. Such analyses are critical in predicting the regioselectivity of reactions, such as nucleophilic additions to the carbonyl group.

Table 3: Summary of Insights from Quantum Chemical Calculations for this compound

Computational AnalysisPredicted Findings and Significance
Optimized GeometryProvides theoretical bond lengths and angles for comparison with X-ray data.
HOMOLocalized on oxygen lone pairs; represents the site of electron donation (nucleophilicity).
LUMOLocalized on the C=O π* orbital; represents the site of electron acceptance (electrophilicity).
HOMO-LUMO GapIndicates chemical reactivity and electronic transition energies.
MEP MapVisualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Density Functional Theory (DFT) and Coupled-Cluster (CCSD) Studies on Molecular Stability and Bonding

Currently, there are no dedicated peer-reviewed articles or computational chemistry databases that provide in-depth analyses of this compound using Density Functional Theory (DFT) or Coupled-Cluster (CCSD) methods. Such studies would be invaluable for a deeper understanding of its electronic structure and stability.

Typically, DFT calculations could provide insights into the molecule's optimized geometry, including key bond lengths and angles. This data is fundamental to understanding the strain and stability inherent in its complex, caged structure. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would illuminate its reactivity, while Mulliken or Natural Bond Orbital (NBO) charge analysis could detail the charge distribution across the atoms.

Coupled-Cluster calculations, particularly CCSD and its variants, are considered a gold standard for high-accuracy quantum chemical calculations. For a molecule like this compound, CCSD could provide benchmark energetic data and a highly accurate description of its electron correlation effects, which are crucial for a precise understanding of its stability and bonding.

The absence of such published data means that a quantitative discussion of these properties, supported by data tables of bond lengths, angles, and orbital energies, cannot be provided at this time.

Theoretical Predictions of Reaction Pathways and Transition States

Similarly, the scientific literature lacks theoretical studies on the reaction pathways and transition states involving this compound. Computational investigations in this area would be instrumental in predicting its behavior in chemical reactions.

DFT is a powerful tool for mapping potential energy surfaces of reactions, allowing for the identification of transition state structures and the calculation of activation energies. This information is critical for understanding reaction mechanisms and predicting reaction kinetics. For instance, theoretical studies could explore the pathways of nucleophilic attack at the carbonyl carbon of the lactone, or the thermal stability and potential rearrangement pathways of the tricyclic system.

Without such computational studies, any discussion of the specific transition state geometries, activation barriers, and reaction mechanisms for this compound would be purely speculative. The generation of data tables detailing activation energies and the structural parameters of transition states is therefore not possible based on the current body of scientific literature.

Further computational research is needed to elucidate the detailed molecular properties and reactivity of this compound, which would significantly contribute to its chemical understanding and potential applications.

Derivatization and Functionalization Strategies for 4,8 Dioxatricyclo 4.2.1.0,3,7 Nonan 5 One Scaffolds

Methods for Introducing Complex Chemical Moieties

Beyond simple functional group modifications, the 4,8-dioxatricyclo[4.2.1.0,3,7]nonan-5-one scaffold can be elaborated to incorporate highly complex chemical moieties, particularly for applications in medicinal chemistry. Functionalized derivatives of the core structure serve as precursors for building these larger, more intricate molecules.

A key example is the use of (1R,2R,3S,6S,7S,9S)-2-amino-4,8-dioxatricyclo[4.2.1.0,3,7]nonan-9-methanol, a derivative of the parent scaffold. This amino alcohol has been successfully transformed into various purine (B94841) and thymine (B56734) nucleoside analogues. These syntheses demonstrate that the rigid tricyclic system can act as a carbocyclic sugar mimic. The prepared analogues were further converted into their corresponding Pro-Tides, a strategy used to improve the delivery of nucleoside analogues into cells.

Impact of Derivatization on Reactivity and Synthetic Utility

Esterification to form methacrylate (B99206) derivatives transforms the scaffold into a polymerizable monomer. google.com This functionalization bridges the gap between complex organic scaffolds and materials science, enabling the creation of advanced polymers with unique properties conferred by the rigid tricyclic unit, such as those used in photolithography. google.com

Halogenation of the scaffold introduces a versatile functional handle. A bromine or iodine atom can serve as a leaving group in nucleophilic substitution reactions or act as a reactive site in palladium-catalyzed cross-coupling reactions. This greatly enhances the synthetic utility of the scaffold, allowing it to be integrated into a wider range of complex molecular architectures. elsevierpure.comrsc.org

The introduction of complex moieties , such as nucleobases, fundamentally alters the biological profile of the molecule. By using the scaffold as a sugar mimic, chemists can create novel nucleoside analogues. This derivatization shifts the utility of the core structure towards medicinal chemistry and the development of potential antiviral or antitumor agents.

Applications and Advanced Research Directions Involving 4,8 Dioxatricyclo 4.2.1.0,3,7 Nonan 5 One

Role as Chiral Building Blocks in Asymmetric Synthesis

The inherent chirality and dense functionality of 4,8-dioxatricyclo[4.2.1.0,3,7]nonan-5-one and its derivatives make them highly sought-after chiral building blocks in asymmetric synthesis. bldpharm.com This strategic application allows for the controlled construction of stereochemically complex molecules, a critical aspect in the synthesis of biologically active compounds.

Precursors for the Synthesis of Structurally Complex Natural Products

The rigid scaffold of this compound provides a stereochemically defined platform for the elaboration of intricate natural product architectures. For instance, derivatives of this tricyclic system have been instrumental in the total synthesis of (+)-validamine, a key component of the antibiotic validamycin A. elsevierpure.comjst.go.jp The synthesis of a brominated derivative, (3S)-(+)-2-exo-bromo-4,8-dioxatricyclo[4.2.1.0,3,7]nonan-5-one, was a crucial step in establishing the absolute configuration of the target natural product. jst.go.jpjst.go.jp This highlights the role of this scaffold in facilitating the synthesis of complex aminocyclitols and related pseudo-sugars.

Furthermore, the strategic manipulation of this building block has enabled the synthesis of various carbocyclic nucleoside analogues, which are important targets in antiviral and anticancer research. researchgate.net The synthesis of these complex molecules often involves leveraging the inherent stereochemistry of the tricyclic core to control the stereochemical outcome of subsequent transformations.

Scaffold for the Design and Synthesis of Diverse Molecular Architectures

The compact and rigid framework of this compound serves as a versatile scaffold for the design and synthesis of a wide array of molecular architectures. cymitquimica.com Its unique three-dimensional shape allows for the introduction of various functional groups at specific spatial orientations, leading to the creation of diverse and novel chemical entities. This has been demonstrated in the synthesis of various biologically active carbaglycosylamines, which are analogues of natural carbohydrates with potential therapeutic applications. jst.go.jpjst.go.jp

The ability to functionalize the tricyclic core at different positions provides access to a broad chemical space. For example, the introduction of a bromo substituent at the C2 position has been well-documented, leading to the formation of (3S)-(+)-2-exo-bromo-4,8-dioxatricyclo[4.2.1.0,3,7]nonan-5-one, a key intermediate in several synthetic pathways. jst.go.jpjst.go.jp The reactivity of this and other derivatives allows for further elaboration and the construction of more complex molecular frameworks.

Utility in the Development of Novel Pharmaceutical and Bioactive Agents through Structural Elaboration

The structural framework of this compound and its derivatives has shown significant promise in the development of novel pharmaceutical and bioactive agents. Research has indicated that certain derivatives exhibit notable antitumor and antiviral properties. Modifications to the core structure can be tailored to enhance efficacy against specific cancer cell lines or to interfere with viral replication mechanisms, opening avenues for the development of new therapeutics.

For instance, the synthesis of various carbocyclic nucleoside analogues derived from this scaffold has been pursued to explore their potential as antiviral agents. researchgate.net The unique stereochemistry and functionality of the tricyclic core are leveraged to create molecules that can mimic natural nucleosides and interact with biological targets. The development of these novel structures is a key aspect of fragment-based drug discovery, where the three-dimensional nature of the scaffold is a desirable feature. dtu.dk

Exploration in Advanced Organic Synthesis and Materials Science through Structural Scaffolding

The rigid and well-defined three-dimensional structure of this compound and its analogues makes them attractive scaffolds for applications beyond medicinal chemistry, extending into the realms of advanced organic synthesis and materials science.

Rational Design of Polycyclic and Fused Ring Systems

The inherent ring strain and reactivity of the this compound framework make it a valuable precursor for the rational design and synthesis of more complex polycyclic and fused ring systems. acs.org The strategic opening or rearrangement of the tricyclic core can lead to the formation of novel and challenging molecular architectures. For example, the synthesis of the 2,7-dioxatricyclo[4.2.1.0]nonane ring system, a key feature of the marine diterpene dictyoxetane, has been explored using related tricyclic precursors. acs.org

The ability to control the stereochemistry during the synthesis of the initial tricyclic scaffold translates into the stereocontrolled formation of subsequent polycyclic systems. This approach has been utilized in the synthesis of various carbocyclic nucleoside analogues containing fused ring systems, demonstrating the versatility of this building block in constructing complex molecular frameworks. researchgate.net

Potential as Templates for Functional Organic Materials (e.g., fluorescent materials, if related to scaffold structure)

While the direct application of this compound itself in functional organic materials is not extensively documented, its rigid and well-defined three-dimensional structure provides a foundation for the development of such materials. The ability to introduce various functional groups onto the tricyclic scaffold allows for the tuning of its electronic and photophysical properties.

The incorporation of this rigid, non-planar scaffold into larger molecular structures could influence properties such as molecular packing in the solid state, which is crucial for the performance of organic electronic materials. The three-dimensional nature of the scaffold could be exploited to prevent aggregation-caused quenching of fluorescence in the design of novel fluorescent materials. dtu.dk Further research in this area could uncover the potential of this unique tricyclic system as a template for the rational design of functional organic materials with tailored properties.

Future Perspectives in the Chemical Research of Bridged Lactones

The unique structural and stereochemical properties of bridged lactones, such as this compound, position them as compounds of significant interest for future chemical research. The inherent rigidity and defined spatial arrangement of atoms in these molecules offer a versatile platform for innovation across various scientific disciplines. Key future perspectives are centered on the development of sustainable synthesis methods, the exploration of novel therapeutic applications, the design of advanced materials, and their use in asymmetric catalysis.

A primary direction for future research lies in establishing more sustainable and efficient synthetic pathways. Current production of many lactones relies on chemical synthesis that can involve harsh reagents and generate significant waste. mdpi.com The future trend is a shift towards biocatalysis and microbial biosynthesis, which promise more environmentally friendly processes. mdpi.com The use of hydrolytic enzymes, for instance, has already been demonstrated for the kinetic resolution of precursors to bridged lactones, yielding compounds with high enantiomeric excess. rsc.org Expanding the toolbox of enzymes and engineering microbial strains for the de novo biosynthesis of complex bridged lactones from renewable feedstocks represents a significant but promising challenge. mdpi.com

In the realm of medicinal chemistry, the rigid scaffold of bridged lactones makes them privileged structures for the design of new therapeutic agents. nih.govresearchgate.net Derivatives of the 4,8-dioxatricyclo[4.2.1.0,3,7]nonane framework have served as key intermediates in the total synthesis of complex bioactive molecules, such as the aminocyclitol (+)-validamine. elsevierpure.comjst.go.jp Furthermore, related structures have been used to create novel carbocyclic nucleoside analogues with potential antiviral activity against pathogens like the Coxsackie virus. researchgate.net Future research will likely focus on synthesizing libraries of diverse derivatives and screening them for a broad spectrum of biological activities, including as enzyme inhibitors or pharmacological chaperones. jst.go.jp The oxetane (B1205548) ring, a feature of some related natural products, is known to be present in compounds with important pharmacological properties, suggesting that this tricyclic system is a promising starting point for drug discovery. core.ac.uk

The field of materials science also stands to benefit from the unique geometry of bridged lactones. The enforcement of planarity and conformational rigidity by the lactone bridge can be exploited to create novel materials with tailored optical and electronic properties. nih.gov Research into lactone-bridged triphenylbenzene derivatives has shown that the lactone units can significantly enhance optical absorption and emission, opening avenues for their application in organic electronics like light-emitting diodes and solar cells. nih.gov Another promising direction is the use of bridged bicyclic structures to create a new generation of fluorophores for advanced biological imaging. These "Bridged' dyes" exhibit high quantum efficiencies, enhanced photostability, and tunable properties, making them suitable for super-resolution microscopy and single-molecule imaging. researchgate.net

Finally, the well-defined, rigid framework of bridged lactones makes them attractive candidates for the development of new chiral ligands and organocatalysts. The stereospecific synthesis of bridged bicyclic lactones is an active area of research, with methods like asymmetric hydroformylation being developed to control the creation of quaternary stereocenters. nih.govresearchgate.net Future work could see these chiral lactone structures being incorporated into catalyst designs to induce high levels of stereoselectivity in a wide range of chemical transformations.

Table 1: Future Research Directions for Bridged Lactones

Research AreaKey ObjectivesPotential Impact
Sustainable Synthesis Develop biocatalytic and microbial fermentation routes; reduce reliance on traditional chemical methods.Greener, more economical production of complex molecules; reduced environmental footprint. mdpi.com
Medicinal Chemistry Synthesize and screen novel derivatives for broad biological activity; use as scaffolds for complex natural product synthesis.Discovery of new antiviral, antitumor, and enzyme-inhibiting drugs; development of pharmacological chaperones. jst.go.jpresearchgate.net
Materials Science Exploit rigid structures to create novel pi-conjugated systems, molecular switches, and advanced fluorophores.Advances in organic electronics (OLEDs, solar cells) and high-resolution biological imaging. nih.govresearchgate.net
Asymmetric Catalysis Design and utilize bridged lactone scaffolds as chiral ligands or organocatalysts.New tools for controlling stereochemistry in the synthesis of pharmaceuticals and fine chemicals. nih.gov

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4,8-Dioxatricyclo[4.2.1.0³,⁷]nonan-5-one, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodology :

  • Multi-step synthesis : Begin with precursor molecules such as bicyclic ketones or epoxy alcohols. Key steps include [4+3] cycloaddition or oxidative ring-closure reactions to form the tricyclic core .

  • Optimization : Use fractional factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading). Automated systems improve reproducibility in small-scale reactions .

  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .

    • Table 1 : Synthetic Routes Comparison
PrecursorKey StepYield (%)Purity MethodRef.
Bicyclic epoxy alcoholOxidative cyclization62HPLC, NMR
Norbornene derivativeDiels-Alder reaction45GC-MS, IR

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the stereochemistry of 4,8-Dioxatricyclo[...]nonan-5-one?

  • Methodology :

  • NMR : Use 13C^{13}\text{C}-DEPTO and 1H^{1}\text{H}-COSY to resolve overlapping signals caused by the compound’s rigid tricyclic structure. Assign stereochemistry via NOESY correlations (e.g., axial vs. equatorial proton couplings) .
  • X-ray crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) to enhance diffraction quality. Refinement software (e.g., SHELXL) resolves bond angles and torsional strain .
  • Computational validation : Compare experimental data with DFT-calculated 13C^{13}\text{C} chemical shifts (B3LYP/6-31G* basis set) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different in vitro models?

  • Methodology :

  • Standardized assays : Replicate studies using identical cell lines (e.g., MCF-7 for cytotoxicity) and culture conditions (e.g., 10% FBS, 37°C). Control for batch-to-batch compound variability via LC-MS purity checks .
  • Data triangulation : Combine cytotoxicity data (e.g., IC50_{50}), pharmacokinetic profiles (e.g., metabolic stability in liver microsomes), and transcriptomic analysis to identify mechanism-based outliers .
  • Table 2 : Bioactivity Data Comparison
Study FocusModel SystemKey MetricResultRef.
AntimicrobialS. aureusMIC8 µM
CytotoxicityMCF-7 cellsIC50_{50}15 µM

Q. What computational strategies predict the reactivity and stability of 4,8-Dioxatricyclo[...]nonan-5-one under varying experimental conditions?

  • Methodology :

  • Reactivity modeling : Use DFT (e.g., M06-2X/cc-pVTZ) to map electrophilic sites for derivatization. Compare frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic attack .
  • Stability simulations : Conduct molecular dynamics (MD) simulations (AMBER force field) to predict degradation pathways in aqueous vs. nonpolar solvents .
  • Validation : Cross-check computational results with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and LC-MS degradation product analysis .

Key Methodological Considerations

  • Data contradiction analysis : When conflicting spectral or bioactivity data arise, systematically exclude variables (e.g., solvent impurities, instrument calibration) and consult multi-technique datasets (e.g., NMR + XRD + HRMS) .
  • Ethical data sharing : For studies involving toxicity or patient-derived data, implement de-identification protocols and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) to balance open science with privacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.